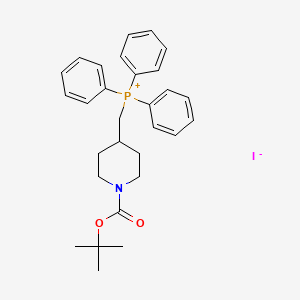

((1-(tert-Butoxycarbonyl)piperidin-4-yl)methyl)triphenylphosphonium iodide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

((1-(tert-Butoxycarbonyl)piperidin-4-yl)methyl)triphenylphosphonium iodide is a chemical compound with the CAS Number: 146293-11-0 . It has a molecular weight of 587.48 . The compound is typically stored in a dark place under an inert atmosphere at temperatures between 2-8°C .

Molecular Structure Analysis

The InChI code for this compound is 1S/C29H35NO2P.HI/c1-29(2,3)32-28(31)30-21-19-24(20-22-30)23-33(25-13-7-4-8-14-25,26-15-9-5-10-16-26)27-17-11-6-12-18-27;/h4-18,24H,19-23H2,1-3H3;1H/q+1;/p-1 . This code provides a detailed description of the molecular structure of the compound.

Physical And Chemical Properties Analysis

This compound is a solid at room temperature . The compound should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .

科学的研究の応用

Synthesis and Chemical Transformations

A Neutral, Isolable Covalent Adduct Formation : A study by M. Cavazza et al. (1982) revealed the formation of an acylphosphorane through a reaction involving the phosphonium salt and piperidine, demonstrating the compound's reactivity and potential in synthesis (M. Cavazza, G. Morganti, C. Veracini, & F. Pietra, 1982).

Applications in Photovoltaic Devices

- Solid State Photovoltaic Devices : Jyoti Prasad et al. (2020) investigated the use of triphenylphosphonium iodide in solid-state photovoltaic devices, achieving an open circuit voltage exceeding 800 mV. This research opens avenues for alternative electrolytes in photovoltaic technology (Jyoti Prasad, Hiren K. Machhi, K. K. Sonigara, V. Patel, & S. Soni, 2020).

Asymmetric Synthesis and Medicinal Chemistry

- Enantioselective Synthesis of Alkaloids : The enantioselective synthesis of the macrocyclic spermidine alkaloid (-)-oncinotine, which utilized a chiral piperidine moiety derived from ((1-(tert-Butoxycarbonyl)piperidin-4-yl)methyl)triphenylphosphonium iodide, was described by H. Ina et al. (1996). This approach exemplifies the compound's role in complex organic syntheses (H. Ina, Masayuki Ito, & C. Kibayashi, 1996).

Other Notable Applications

- Chemical Amplified Resists in Photolithography : M. Frenette et al. (2005) explored the acid-catalyzed deprotection of tert-butoxycarbonyl groups in polymer films, a common reaction in photolithography. The study demonstrates the utility of ((1-(tert-Butoxycarbonyl)piperidin-4-yl)methyl)triphenylphosphonium iodide in this field (M. Frenette, M. Ivan, & J. Scaiano, 2005).

Safety And Hazards

特性

IUPAC Name |

[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]methyl-triphenylphosphanium;iodide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H35NO2P.HI/c1-29(2,3)32-28(31)30-21-19-24(20-22-30)23-33(25-13-7-4-8-14-25,26-15-9-5-10-16-26)27-17-11-6-12-18-27;/h4-18,24H,19-23H2,1-3H3;1H/q+1;/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXFMQELZEAFAKI-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[I-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H35INO2P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80592695 |

Source

|

| Record name | {[1-(tert-Butoxycarbonyl)piperidin-4-yl]methyl}(triphenyl)phosphanium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80592695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

587.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

((1-(tert-Butoxycarbonyl)piperidin-4-yl)methyl)triphenylphosphonium iodide | |

CAS RN |

146293-11-0 |

Source

|

| Record name | {[1-(tert-Butoxycarbonyl)piperidin-4-yl]methyl}(triphenyl)phosphanium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80592695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Fluoro-2-[2-(4-morpholinyl)ethoxy]phenylamine](/img/structure/B1319336.png)